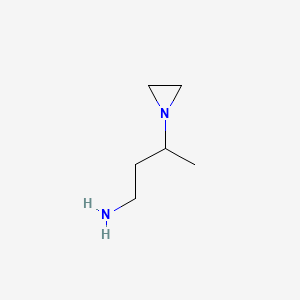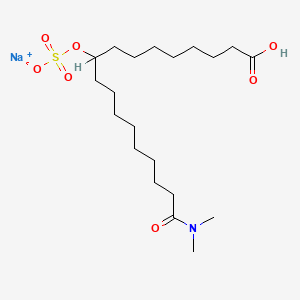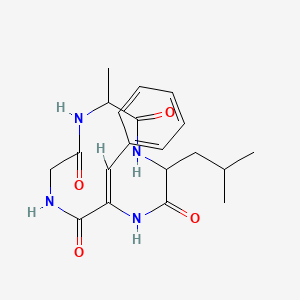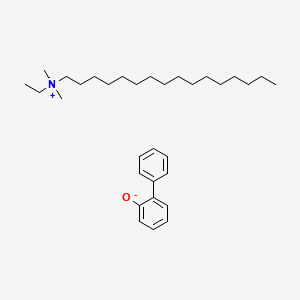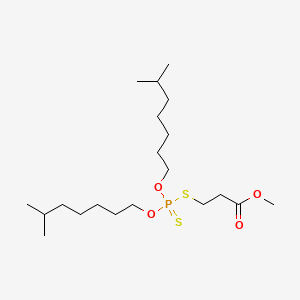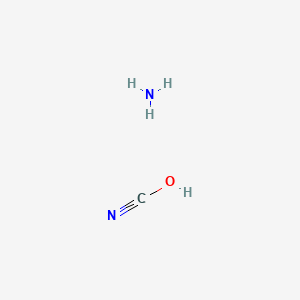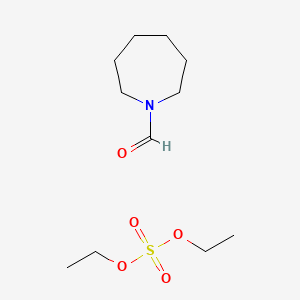
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) is a cyclic peptide compound with a unique structure that includes both D- and L-amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reactions: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by cyclization agents like HATU.
Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) may involve large-scale SPPS or solution-phase synthesis. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the peptide with modified side chains.
Substitution: Substituted peptides with new functional groups.
Applications De Recherche Scientifique
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of novel materials and as a building block for complex molecular structures.
Mécanisme D'action
The mechanism of action of Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme function or block receptor signaling, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(L-leucyl-L-prolyl): Another cyclic peptide with different amino acid composition.
Cyclo(D-alanyl-L-leucyl-glycyl): A similar compound lacking the (Z)-alpha,beta-didehydrophenylalanyl moiety.
Uniqueness
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) is unique due to its specific amino acid sequence and the presence of the (Z)-alpha,beta-didehydrophenylalanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
108340-86-9 |
|---|---|
Formule moléculaire |
C20H26N4O4 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(3Z)-3-benzylidene-9-methyl-6-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C20H26N4O4/c1-12(2)9-15-20(28)24-16(10-14-7-5-4-6-8-14)19(27)21-11-17(25)22-13(3)18(26)23-15/h4-8,10,12-13,15H,9,11H2,1-3H3,(H,21,27)(H,22,25)(H,23,26)(H,24,28)/b16-10- |
Clé InChI |
OFNGHVNGNGCJSJ-YBEGLDIGSA-N |
SMILES isomérique |
CC1C(=O)NC(C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1)CC(C)C |
SMILES canonique |
CC1C(=O)NC(C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)N1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



